

# Molecular weight and formula of 3-(Trifluoromethoxy)benzyl chloride

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## Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzyl chloride

Cat. No.: B1590036

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An In-Depth Technical Guide to **3-(Trifluoromethoxy)benzyl Chloride**: Properties, Synthesis, and Applications

## Introduction

**3-(Trifluoromethoxy)benzyl chloride**, with the CAS number 89807-43-2, is a pivotal fluorinated building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its core properties, synthesis, chemical reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

## Core Physicochemical Properties

The compound's utility is underpinned by its specific chemical and physical characteristics. The trifluoromethoxy (-OCF<sub>3</sub>) group significantly enhances lipophilicity and can improve the metabolic stability and binding affinity of derivative molecules, a highly desirable trait in drug discovery.

Property	Value	Source
Chemical Name	1-(Chloromethyl)-3-(trifluoromethoxy)benzene	[1]
CAS Number	89807-43-2	[2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClF <sub>3</sub> O	[1][2]
Molecular Weight	210.58 g/mol	[1][2]
Appearance	Colorless to yellow liquid	
Purity	Typically ≥98.0%	
Boiling Point	189.4±35.0 °C (Predicted)	[1]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and chloroform.	

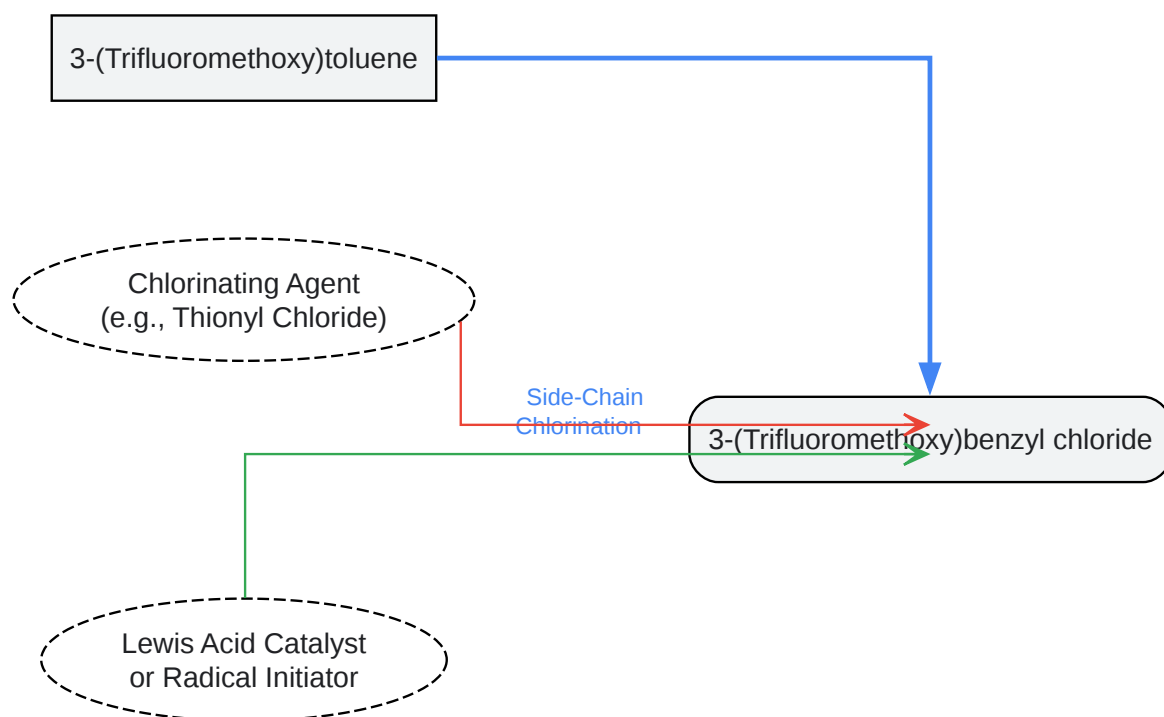
## Synthesis and Industrial Production

The primary industrial route to **3-(Trifluoromethoxy)benzyl chloride** involves the targeted chlorination of 3-(trifluoromethoxy)toluene. This transformation is a cornerstone of its commercial availability.

Causality of Synthesis Choices:

- **Starting Material:** 3-(Trifluoromethoxy)toluene is selected due to the relative stability of the trifluoromethoxy group under chlorination conditions and the reactivity of the benzylic methyl group.
- **Reagent Selection:** A chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) is often employed. The choice of reagent and conditions is critical to ensure selective chlorination at the benzylic position, preventing unwanted ring chlorination.
- **Catalysis:** The reaction may be promoted by Lewis acid catalysts, like zinc chloride (ZnCl<sub>2</sub>) or aluminum chloride (AlCl<sub>3</sub>), which facilitate the chlorination process. Alternatively, radical

initiation (e.g., UV light) can be used for side-chain chlorination. The precise control of these conditions is essential for achieving high yield and purity.



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## References

- 1. 3-(TRIFLUOROMETHOXY)BENZYL CHLORIDE | 89807-43-2 [amp.chemicalbook.com]
- 2. 3-(TRIFLUOROMETHOXY)BENZYL CHLORIDE | 89807-43-2 [chemicalbook.com]
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